Acrylate de pentabromobenzylate

Vue d'ensemble

Description

Pentabromobenzyl acrylate is a compound that can form copolymers with styrene . The oxygen index (OI) value of PMA is 29.7 . Polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles .

Synthesis Analysis

Pentabromobenzyl acrylate, a reactive flame retardant, can be synthesized using toluene through the processes of bromination and esterification . This provides a promising alternative to traditional flame retardants .

Molecular Structure Analysis

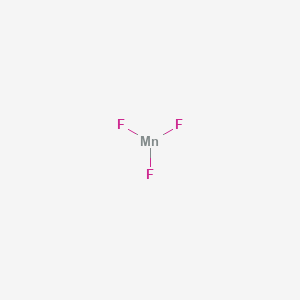

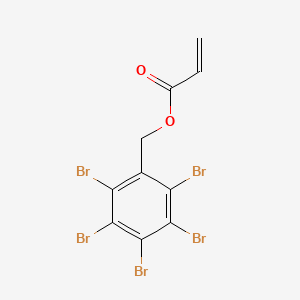

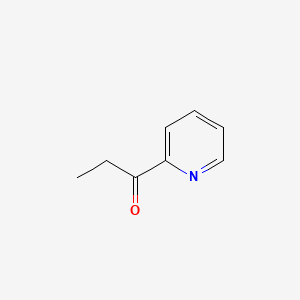

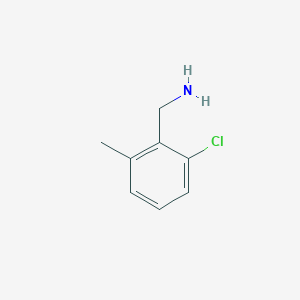

The empirical formula of Pentabromobenzyl acrylate is C10H5Br5O2 . Its molecular weight is 556.67 . More detailed structural analysis would require specific experimental data or computational modeling.

Chemical Reactions Analysis

Pentabromobenzyl acrylate can form copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles . More detailed reaction analysis would require specific experimental data.

Physical And Chemical Properties Analysis

Pentabromobenzyl acrylate has a melting point of 115-116 °C . It is stored at a temperature of 2-8°C . More detailed physical and chemical properties would require specific experimental data.

Applications De Recherche Scientifique

Inhibition de la Flamme dans les Copolymères de Polypropylène

L'Acrylate de pentabromobenzylate est utilisé dans la création de systèmes ignifuges pour les copolymères en bloc de polypropylène. Lorsqu'il est mélangé à l'hydroxyde de magnésium, il réduit considérablement le besoin de trioxyde d'antimoine, qui est couramment utilisé comme synergique. Cette combinaison améliore les propriétés de fluidité à la fusion, augmente la stabilité thermique dimensionnelle et facilite le recyclage des pièces en plastique en fin de vie. De plus, elle contribue à une réduction drastique de la production de fumée pendant la combustion .

Formation de Particules Ignifuges

Le composé peut polymériser dans des solvants comme la méthyléthylcétone pour former des particules ignifuges de taille nano/micro. Ces particules ont des applications potentielles pour améliorer la résistance au feu de divers matériaux sans compromettre leurs propriétés mécaniques .

Photonics et Applications Optiques

En raison de ses caractéristiques uniques d'indice de réfraction et de sa bonne clarté optique, les polymères à base d'this compound sont adaptés aux applications photoniques. Ils peuvent être utilisés dans les guides d'ondes optiques, les dispositifs ophtalmiques et comme revêtements antireflets pour les cellules solaires, les écrans et les lentilles de contact .

Matériaux Polymères à Haute Résistance aux Chocs

Pour les applications nécessitant des propriétés à haute résistance aux chocs, comme dans les industries automobile et des appareils électriques, l'utilisation de copolymères éthylène/1-octène avec de l'this compound est recommandée. Cela garantit que les matériaux conservent leur intégrité sous contrainte tout en étant ignifuges .

Stabilité Améliorée du Traitement Thermique

L'this compound contribue à la stabilité du traitement thermique des polymères. Cette propriété est particulièrement bénéfique dans les processus de fabrication qui impliquent des températures élevées, garantissant que les produits finaux conservent leurs propriétés souhaitées tout au long du cycle de production .

Résistance Chimique Améliorée

La structure chimique de l'this compound confère une résistance chimique aux polymères dans lesquels il est incorporé. Cela en fait un additif idéal pour les produits exposés à des produits chimiques agressifs ou à des environnements où la résistance à la corrosion est nécessaire .

Ignifuges Non Lessivables

En raison de son poids moléculaire élevé, les polymères contenant de l'this compound sont moins susceptibles de se lixivier ou de migrer des pièces en plastique. Cette caractéristique est cruciale pour maintenir les propriétés ignifuges pendant toute la durée de vie du produit .

Compatibilité avec les Processus de Recyclage

Les matériaux contenant de l'this compound seraient plus faciles à recycler. Cela correspond à la demande croissante de matériaux et de pratiques durables dans l'industrie des plastiques, ce qui en fait un composant précieux pour la conception de produits écologiques .

Safety and Hazards

Mécanisme D'action

Target of Action

Pentabromobenzyl acrylate is primarily targeted towards polypropylene block copolymers . It is used as a flame retardant, and its primary role is to increase the thermal stability of these polymers .

Mode of Action

Pentabromobenzyl acrylate interacts with its targets by forming copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles . This interaction results in an increased thermal stability of the host material .

Biochemical Pathways

It is known that the compound contributes to good melt flow properties, significant increase of thermal dimensional stability, and ease to recycle scraps online or at the end of life of plastic parts .

Pharmacokinetics

Due to its high molecular weight, it is unlikely to leach out or migrate from plastic parts or to penetrate through the cell membranes of living tissue . This suggests that the compound may have low bioavailability.

Result of Action

The molecular and cellular effects of Pentabromobenzyl acrylate’s action primarily involve an increase in the thermal stability of the host material . This is achieved through the formation of flame retardant nano/micro-sized particles . Additionally, the compound contributes to good melt flow properties and significant increase of thermal dimensional stability .

Action Environment

The action, efficacy, and stability of Pentabromobenzyl acrylate can be influenced by environmental factors. For instance, the presence of highly pure and surface-treated magnesium hydroxide can improve the flame retardant systems for polypropylene block copolymers . Furthermore, the use of ethylene/1-octene copolymers is recommended if high impact properties are required .

Analyse Biochimique

Biochemical Properties

It is known that Pentabromobenzyl acrylate is a polymer with a high molecular weight, which suggests that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that Pentabromobenzyl acrylate is a flame retardant and is used in various industries

Molecular Mechanism

It is known that Pentabromobenzyl acrylate can form copolymers with styrene

Temporal Effects in Laboratory Settings

It is known that Pentabromobenzyl acrylate is a stable compound with a high molecular weight

Metabolic Pathways

It is known that Pentabromobenzyl acrylate is a brominated flame retardant

Transport and Distribution

It is known that Pentabromobenzyl acrylate is a high molecular weight compound, which suggests that it may interact with various transporters or binding proteins

Propriétés

IUPAC Name |

(2,3,4,5,6-pentabromophenyl)methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKDVZMVHOLESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59447-57-3 | |

| Record name | Poly(pentabromobenzyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59447-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9052719 | |

| Record name | (Pentabromophenyl)methyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59447-55-1 | |

| Record name | Pentabromobenzyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59447-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059447551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Pentabromophenyl)methyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pentabromophenyl)methyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENOIC ACID, (2,3,4,5,6-PENTABROMOPHENYL)METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K55L5VE7PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1584178.png)